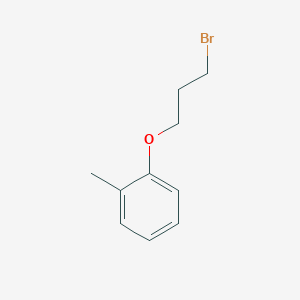

1-(3-Bromopropoxy)-2-methylbenzene

説明

科学的研究の応用

Pharmaceutical Research

In pharmaceutical research, this compound can serve as a building block for the synthesis of various drug candidates. Its bromine atom can undergo further reactions to create more complex structures that are often seen in drug molecules, such as in the synthesis of potential antifungal agents .

Chemical Engineering

In chemical engineering, 1-(3-Bromopropoxy)-2-methylbenzene can be used in process optimization studies. Its reactivity with various chemical groups allows for the exploration of alternative synthetic routes, potentially leading to more efficient industrial processes .

Safety and Hazards

The safety data sheet for a similar compound, 1-(3-Bromopropoxy)-3-chlorobenzene, indicates that it may cause skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed or inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Relevant Papers The paper “Design, Synthesis, and Stability of (1-Amino-4-(3-bromopropoxy)anthracene-9,10-dione)pentacarbonylrhenium(I) Triflate: First X-ray Crystallographic Structure of A Re(CO)5(N-donor)” discusses the synthesis and stability of a related compound . Another paper, “(E)-1-[4-(3-Bromopropoxy)phenyl]-2-p-tolyldiazene”, discusses the structure of a compound with a bromopropoxy group . These papers could provide useful insights into the chemistry of 1-(3-Bromopropoxy)-2-methylbenzene and related compounds.

特性

IUPAC Name |

1-(3-bromopropoxy)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-9-5-2-3-6-10(9)12-8-4-7-11/h2-3,5-6H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZRSCSVGUOXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364627 | |

| Record name | 1-(3-bromopropoxy)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropoxy)-2-methylbenzene | |

CAS RN |

50912-60-2 | |

| Record name | 1-(3-bromopropoxy)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B1270925.png)